cervinomycin A2 monoacetate cervinomycin A2 monoacetate
Brand Name: Vulcanchem
CAS No.: 104015-36-3
VCID: VC0020581
InChI: InChI=1S/C31H23NO10/c1-13(33)41-28-21-14(9-15-12-31(2)32(7-8-40-31)30(37)22(15)28)5-6-16-23(21)27(36)24-25(34)17-10-19(38-3)20(39-4)11-18(17)42-29(24)26(16)35/h5-6,9-11H,7-8,12H2,1-4H3
SMILES: CC(=O)OC1=C2C(=CC3=C1C(=O)N4CCOC4(C3)C)C=CC5=C2C(=O)C6=C(C5=O)OC7=CC(=C(C=C7C6=O)OC)OC
Molecular Formula: C31H23NO10
Molecular Weight: 569.5 g/mol

cervinomycin A2 monoacetate

CAS No.: 104015-36-3

Main Products

VCID: VC0020581

Molecular Formula: C31H23NO10

Molecular Weight: 569.5 g/mol

cervinomycin A2 monoacetate - 104015-36-3

CAS No. 104015-36-3
Product Name cervinomycin A2 monoacetate
Molecular Formula C31H23NO10
Molecular Weight 569.5 g/mol
IUPAC Name (23,24-dimethoxy-10-methyl-5,18,27,29-tetraoxo-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28),21,23,25-nonaen-3-yl) acetate
Standard InChI InChI=1S/C31H23NO10/c1-13(33)41-28-21-14(9-15-12-31(2)32(7-8-40-31)30(37)22(15)28)5-6-16-23(21)27(36)24-25(34)17-10-19(38-3)20(39-4)11-18(17)42-29(24)26(16)35/h5-6,9-11H,7-8,12H2,1-4H3
Standard InChIKey POJSNXOKEPJLSV-UHFFFAOYSA-N
SMILES CC(=O)OC1=C2C(=CC3=C1C(=O)N4CCOC4(C3)C)C=CC5=C2C(=O)C6=C(C5=O)OC7=CC(=C(C=C7C6=O)OC)OC
Canonical SMILES CC(=O)OC1=C2C(=CC3=C1C(=O)N4CCOC4(C3)C)C=CC5=C2C(=O)C6=C(C5=O)OC7=CC(=C(C=C7C6=O)OC)OC
Synonyms cervinomycin A2 monoacetate
PubChem Compound 175961
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator